molecular formula C₄₃H₅₀F₂N₈O₁₀ B1152267 Posaconazole N-β-D-Glucuronide

Posaconazole N-β-D-Glucuronide

Cat. No.: B1152267
M. Wt: 876.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Posaconazole N-β-D-Glucuronide is a major glucuronidated metabolite of the systemic triazole antifungal drug, Posaconazole. As a research compound, it serves as a critical analytical standard for the development and validation of bioanalytical methods. Researchers utilize this high-purity metabolite in HPLC and mass spectrometry applications, such as Paper Spray-MS/MS, to accurately quantify drug concentrations in plasma during pharmacokinetic studies and Therapeutic Drug Monitoring (TDM) . This is essential because Posaconazole exhibits highly variable exposure in patients, and suboptimal concentrations can lead to therapeutic failure . The parent drug, Posaconazole, exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of methylated sterol precursors and ultimately fungal cell death . Posaconazole is known to primarily circulate as the parent compound, with glucuronide conjugates formed via UDP glucuronidation representing a significant portion of its circulating metabolites . This product is provided as an off-white to pale beige solid with a specified chemical formula of C 43 H 50 F 2 N 8 O 10 and a molecular weight of 876.9 g/mol . It is recommended to store the product hygroscopic at 2-8°C under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₄₃H₅₀F₂N₈O₁₀

Molecular Weight

876.9

Origin of Product

United States

Enzymatic Formation and Metabolic Pathways of Posaconazole N β D Glucuronide

Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Mediated Biotransformation

The conjugation of glucuronic acid to posaconazole (B62084) is a critical step in its metabolism, converting the parent drug into a more water-soluble compound for excretion. This process is catalyzed by UGT enzymes, which are primarily located in the liver.

Screening studies involving a range of cDNA-expressed recombinant human UGT enzymes have been conducted to assess the potential contribution of other isoforms to posaconazole glucuronidation. These investigations have consistently shown that, among the various UGTs tested, only UGT1A4 demonstrates catalytic activity in the formation of the N-β-D-glucuronide metabolite. researchgate.netnih.gov This indicates a negligible, if any, role for other UGT isoforms in this specific metabolic pathway.

The mechanism of Posaconazole N-β-D-Glucuronide formation has been elucidated through studies with human liver microsomes and recombinant UGT1A4 enzyme systems. In these experimental models, the formation of the glucuronide metabolite is observed upon supplementation with uridine 5'-diphosphate-glucuronic acid (UDPGA), the co-substrate for the UGT-mediated reaction. A strong correlation has been established between the rate of posaconazole glucuronidation in various human liver microsomal samples and the activity of UGT1A4, further cementing its role as the primary catalyst in this biotransformation. nih.gov

Characterization of Enzymatic Kinetics

Understanding the kinetic parameters of posaconazole glucuronidation is essential for predicting its metabolic rate and potential for drug-drug interactions.

Detailed kinetic studies to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the UGT1A4-mediated glucuronidation of posaconazole have been undertaken. However, specific values for these parameters are not consistently reported in the publicly available scientific literature.

Table 1: Enzymatic Kinetic Parameters of Posaconazole Glucuronidation by UGT1A4

ParameterValueSource
KmData not available in searched sourcesN/A
VmaxData not available in searched sourcesN/A

Note: While the pivotal role of UGT1A4 in posaconazole glucuronidation is well-established, specific Km and Vmax values were not found in the reviewed literature.

The activity of UGT1A4 can be modulated by various substances, leading to potential drug-drug interactions. The formation of this compound has been shown to be inhibited by bilirubin (B190676), a known inhibitor of UGT1A4. nih.gov This inhibitory effect has been observed in studies using both human liver microsomes and recombinant UGT1A4. nih.gov

Table 2: Inhibitory Effects on UGT1A4-Mediated Posaconazole Glucuronidation

InhibitorIC50/KiType of InhibitionSource
BilirubinData not available in searched sourcesKnown Inhibitor of UGT1A4 nih.gov

Note: While bilirubin is a confirmed inhibitor of UGT1A4 and affects posaconazole glucuronidation, specific IC50 or Ki values were not available in the searched sources.

Influence of Genetic Polymorphisms on UGT1A4 Activity and Metabolite Formation

The formation of this compound is significantly influenced by genetic variations within the UGT1A4 gene, which encodes the primary enzyme responsible for this metabolic pathway. nih.govresearchgate.netnih.gov Individual variability in UGT1A4 enzyme activity, stemming from these genetic polymorphisms, can lead to altered metabolism of posaconazole. nih.gov More than 100 polymorphisms have been identified in the UGT1A4 gene, with some leading to functionally altered proteins or modified expression levels. researchgate.netgenesight.com These genetic differences are a key factor in the interpatient variability observed in posaconazole plasma concentrations. frontiersin.org

UGT1A4*3 Allele and its Impact on Glucuronidation Efficiency

Among the known polymorphisms, the UGT1A43* allele (also known as L48V or c.142T>G) is one of the most extensively studied and has a significant impact on the glucuronidation of posaconazole. nih.govgenesight.com This variant results from a single nucleotide substitution (c.142T>G) in the first exon, leading to an amino acid change from leucine (B10760876) to valine at codon 48 (p.L48V). researchgate.netgenesight.com

Research has consistently demonstrated that the UGT1A43* allele is associated with increased glucuronidation activity. nih.govgenesight.com In vitro studies have shown that this polymorphism is linked to higher glucuronidation efficiency for various substrates, including posaconazole. nih.gov For instance, studies using human liver microsomes (HLMs) revealed that the mean rate of glucuronidation for certain compounds was significantly higher in livers homozygous for the UGT1A43* allele (GG genotype) compared to those with the wild-type (TT) genotype. researchgate.net

In clinical settings, the presence of the UGT1A43* allele has been identified as an independent risk factor for lower posaconazole plasma concentrations, particularly with the oral suspension formulation. nih.govnih.govasm.orgelsevierpure.com Patients carrying at least one UGT1A43* allele may experience more rapid metabolism of posaconazole, leading to the formation of more glucuronidated metabolites and potentially subtherapeutic levels of the parent drug. nih.govnih.gov One study found that patients with the UGT1A43* haplotype tended to have higher metabolite-to-parent drug ratios. nih.gov This increased metabolic clearance suggests that higher doses of UGT1A4 substrates might be necessary for individuals carrying this variant to achieve the desired therapeutic effect. genesight.com

Impact of UGT1A43 Allele on Posaconazole Plasma Concentrations
Study FindingAssociated RiskAdjusted Odds Ratio (aOR)95% Confidence Interval (CI)P-valueSource
Presence of at least one UGT1A43 allele in patients receiving oral suspension.Independent risk factor for being a "poor absorber" (PPC <200 ng/ml).18.811.09 to 324.440.043 nih.govasm.org
Presence of the UGT1A4*3 haplotype in patients receiving delayed-release tablets.Associated with an increased risk of suboptimal posaconazole concentrations.Not explicitly statedNot explicitly stated0.031 nih.gov

Genotype-Phenotype Correlations in In Vitro and Preclinical Models

The correlation between the UGT1A4 genotype and its metabolic phenotype (enzyme activity) has been established through various in vitro and preclinical models. These models are crucial for understanding the functional consequences of specific genetic variants.

In vitro studies using human liver microsomes and cDNA-expressed recombinant UGT enzymes are fundamental in this research. nih.gov Screening of multiple recombinant human UGT enzymes demonstrated that only UGT1A4 exhibited catalytic activity for the formation of this compound. nih.gov Furthermore, a high correlation (r = 0.90) was observed between the rate of posaconazole glucuronide formation and the rate of trifluoperazine (B1681574) glucuronidation (a known UGT1A4 substrate) across 10 different human liver microsomal samples, confirming UGT1A4's primary role. nih.gov

Studies specifically investigating the UGT1A43* variant in recombinant systems have shown that this allele encodes for an enzyme with significantly increased glucuronidation capabilities for certain substrates. researchgate.net For example, in vitro experiments demonstrated that the UGT1A43* variant (Val-48) exhibited a 1.3-fold higher glucuronidation rate for olanzapine (B1677200) compared to the wild-type enzyme (Leu-48). researchgate.net This enhanced activity encoded by the UGT1A43* allele directly translates to a higher potential for drug clearance, which could lead to subtherapeutic drug exposure for compounds that are primarily metabolized by UGT1A4. genesight.comresearchgate.net

Genotype-Phenotype Correlations for UGT1A43
Model/SystemSubstrateGenotype ComparisonObserved Phenotype (Effect)Source
Recombinant UGT1A4 EnzymesOlanzapineUGT1A43 (Val-48) vs. Wild-Type (Leu-48)1.3-fold increased glucuronidation activity. researchgate.net
Human Liver Microsomes25-hydroxyvitamin D3Homozygous UGT1A4*3 (GG) vs. Wild-Type (TT)85% higher mean rate of 25-glucuronidation. researchgate.net
Human Liver MicrosomesPosaconazoleComparison across 10 samplesHigh correlation (r=0.90) with UGT1A4-specific activity (trifluoperazine glucuronidation). nih.gov

Absence of Significant Oxidative (CYP450) Metabolism for Parent Posaconazole, emphasizing Glucuronidation's Importance

A defining characteristic of posaconazole's metabolic profile is the absence of significant metabolism by the cytochrome P450 (CYP450) enzyme system. mdpi.comresearchgate.netnih.gov Unlike other azole antifungals such as itraconazole (B105839) and voriconazole (B182144), posaconazole does not have any major circulating oxidative metabolites mediated by CYP450 enzymes. drugbank.comnih.govnih.gov Studies have confirmed that posaconazole does not significantly inhibit or induce major CYP isoenzymes like CYP1A2, CYP2C8/9, CYP2D6, or CYP2E1. nih.gov While it is a potent inhibitor of CYP3A4, its own clearance is not dependent on this pathway. mdpi.comnih.govclinpgx.org

This minimal involvement of the CYP450 system makes the Phase II metabolic pathway of glucuronidation the primary route for posaconazole biotransformation. nih.govnih.gov Approximately 20% to 30% of an administered posaconazole dose may be metabolized via UDP-glucuronosyltransferase, specifically UGT1A4. mdpi.comnih.gov The resulting glucuronide conjugates, including this compound, are the main metabolites found. researchgate.netdrugbank.com These metabolites account for a portion of the administered dose that is excreted in urine and feces. drugbank.comnih.gov The heavy reliance on UGT1A4 for its limited metabolism underscores the importance of this pathway and explains why factors influencing UGT1A4 activity, such as genetic polymorphisms, can have a clinically relevant impact on posaconazole exposure. nih.govnih.gov

Analytical Methodologies for Research and Characterization of Posaconazole N β D Glucuronide

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating Posaconazole (B62084) N-β-D-Glucuronide from complex biological matrices and quantifying its concentration. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for rigorous analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS has emerged as a powerful tool for the rapid and sensitive quantification of posaconazole and its metabolites. This technique offers significant advantages in terms of speed and resolution over conventional HPLC. researchgate.netmolsyns.com A key challenge in the analysis of posaconazole in patient samples is the potential for in-source fragmentation of labile glucuronide metabolites, which can interfere with the accurate measurement of the parent drug. researchgate.netresearchgate.net

UPLC-MS/MS methods have been developed to specifically address this by ensuring sufficient chromatographic separation of Posaconazole N-β-D-Glucuronide from posaconazole. researchgate.net For instance, a reliable and fast UPLC-MS/MS assay was developed that provides a run time of less than 3 minutes, effectively separating the glucuronide metabolites from the parent compound and preventing their interference. researchgate.net By optimizing parameters such as the cone voltage during electrospray ionization, the in-source fragmentation of the glucuronide can be minimized, leading to more accurate quantification of posaconazole. researchgate.net

Validation of these methods demonstrates excellent linearity, precision, and accuracy, making them suitable for therapeutic drug monitoring (TDM). researchgate.net The lower limit of quantification (LLOQ) for posaconazole using UPLC-MS/MS has been reported to be as low as 0.014 µg/mL. researchgate.net

Table 1: UPLC-MS/MS Method Parameters for Posaconazole Analysis

Parameter Details
Instrumentation Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer
Sample Preparation Protein precipitation with acetonitrile-methanol
Run Time < 3 minutes
Linear Range 0.014 to 12 µg/mL
Intra-run Accuracy 106% ± 2%
Inter-run Accuracy 103% ± 4%
Intra-run CV 7% ± 4%

| Inter-run CV | 7% ± 3% |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods, often with UV or fluorescence detection, are well-established for the determination of posaconazole. fda.govresearchgate.netchemicalbook.com The development of stability-indicating HPLC methods is particularly important for assessing the intrinsic stability of the drug and for quantifying it in the presence of its degradation products. fda.gov

A typical reversed-phase HPLC method utilizes a C8 or C18 column with an isocratic mobile phase, such as a mixture of methanol and water. fda.govhyphadiscovery.com Detection is commonly performed at a wavelength of around 260-262 nm. fda.govnih.gov Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the method's specificity, linearity, precision, accuracy, and robustness. researchgate.net

Linearity for HPLC methods is often established over a concentration range relevant for therapeutic monitoring, for example, 5–60 μg/mL, with correlation coefficients (r) exceeding 0.999. fda.gov Validation studies demonstrate good repeatability and inter-day precision, with relative standard deviation (RSD) values typically below 2%. fda.govresearchgate.net

Table 2: Example of a Validated HPLC Method for Posaconazole

Parameter Chromatographic Conditions Validation Results
Column Shim-pack C8 (250 × 4.6 mm; 5 μm) Linearity Range
Mobile Phase Methanol-water (75:25, v/v) 5–60 μg/mL (r = 0.9996)
Flow Rate 1.0 mL/min Repeatability (RSD%)
Detection PDA at 260 nm 0.86–1.22%
Injection Volume 20 μL Inter-day Precision (RSD%)
Temperature 25 ± 1°C 1.21%
Retention Time ~8.5 min Accuracy (Mean Recovery)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS is a cornerstone technique for metabolite profiling, enabling the detection and identification of metabolites like this compound in biological fluids. Posaconazole is primarily metabolized through UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of mono- and di-glucuronides as the main metabolites in plasma. researchgate.net

During LC-MS analysis, particularly with electrospray ionization, the labile nature of the glucuronide bond can lead to in-source fragmentation, where the glucuronide moiety is cleaved off, generating an ion with the same mass-to-charge ratio as the parent drug, posaconazole. researchgate.net This phenomenon can create interfering peaks that co-elute or elute close to the parent drug, potentially leading to an overestimation of the posaconazole concentration. researchgate.netresearchgate.net

Careful method development is required to chromatographically separate the glucuronide metabolites from posaconazole or to use mass spectrometry conditions that minimize this in-source decay. researchgate.net The use of precursor and product ion scans in tandem mass spectrometry can confirm the presence of these glucuronide conjugates. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation Techniques

While chromatography provides separation and quantification, spectroscopic techniques are essential for the definitive structural confirmation of this compound. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy provide detailed information about the molecule's mass, fragmentation, and atomic connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is critical for confirming the identity of this compound by providing accurate molecular weight and structural information through fragmentation analysis. The molecular formula for this compound is C43H50F2N8O10, corresponding to a molecular weight of 876.9 g/mol . fda.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the metabolite. By selecting the precursor ion corresponding to the protonated molecule [M+H]+ of the glucuronide (m/z 877), a product ion scan can be performed. researchgate.net The fragmentation of this precursor ion will yield specific product ions. A characteristic loss of the glucuronic acid moiety (176 Da) results in a product ion corresponding to the parent posaconazole molecule (m/z 701). researchgate.net This specific neutral loss is a strong indicator of a glucuronide conjugate. Further fragmentation of the m/z 701 ion can be compared to the fragmentation pattern of a posaconazole reference standard to confirm the identity of the core structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including drug metabolites. hyphadiscovery.com It provides definitive information about the chemical structure by mapping the carbon-hydrogen framework and the connectivity between atoms. While the parent compound, posaconazole, has been well-characterized by 1H and 13C NMR studies, detailed NMR spectral data specifically for this compound are not widely available in the published literature. researchgate.netresearchgate.net

The structural elucidation of a glucuronide conjugate by NMR would involve a suite of one- and two-dimensional experiments.

1H NMR: Would identify all the protons in the molecule. Key signals would include those from the posaconazole moiety and the glucuronic acid portion, including the anomeric proton, whose chemical shift and coupling constant would confirm the β-configuration of the glycosidic bond.

13C NMR: Would identify all the unique carbon atoms in the structure.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would show proton-proton couplings within the posaconazole and glucuronide spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital as it reveals long-range (2-3 bond) correlations between protons and carbons. This experiment would be used to definitively determine the point of attachment of the glucuronic acid moiety to the posaconazole structure, by observing a correlation between the anomeric proton of the glucuronide and the nitrogen atom on the triazole ring of posaconazole.

Although a specific study detailing the NMR analysis of this compound was not identified, the application of these NMR techniques is the standard and definitive method for the structural confirmation of such metabolites. hyphadiscovery.com

Table 3: Compound Names Mentioned

Compound Name
Posaconazole
This compound
Acetonitrile

Challenges in Analytical Quantification: Interference from Labile Conjugates

The accurate quantification of posaconazole in biological matrices is crucial for therapeutic drug monitoring (TDM), but is significantly challenged by the presence of its metabolites, particularly the labile N-β-D-glucuronide conjugate. uni-muenchen.denih.gov A primary analytical hurdle arises from the in-source fragmentation of this conjugate during mass spectrometry-based analysis, which can lead to falsely elevated measurements of the parent drug, posaconazole. uni-muenchen.deresearchgate.net

During the development of a fast ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, researchers observed additional, earlier eluting peaks in the multiple reaction monitoring (MRM) trace of posaconazole in patient samples, which were absent in spiked calibrator samples. uni-muenchen.denih.gov This discrepancy pointed towards the presence of interfering metabolites. Comparative analysis revealed that a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method yielded significantly higher posaconazole concentrations compared to the UPLC-MS/MS method and a high-performance liquid chromatography (HPLC) method with fluorescence detection. uni-muenchen.denih.gov

The investigation, including precursor and product ion scans, confirmed that these interfering compounds were posaconazole glucuronides. nih.gov The lability of these conjugates caused them to undergo fragmentation within the ion source of the mass spectrometer, reverting to the parent posaconazole molecule. This in-source decay artificially inflates the measured concentration of posaconazole, compromising the accuracy of TDM results. uni-muenchen.deresearchgate.net

To mitigate this interference, analytical methods must be carefully optimized. Key strategies include:

Sufficient Chromatographic Separation: Modifying the liquid chromatography method to ensure the glucuronide metabolite is chromatographically separated from the parent drug prevents it from entering the mass spectrometer at the same time. nih.gov

Selective Mass Spectrometry Conditions: Adjusting MS parameters, such as reducing the cone voltage, can minimize the in-source fragmentation of the labile glucuronide conjugate, thereby preventing its conversion back to the parent drug. nih.gov

These findings underscore the necessity of developing analytical methods that can reliably eliminate interference from labile drug metabolites to ensure accurate TDM outcomes for patients receiving posaconazole. uni-muenchen.denih.gov

Development of Reference Standards and Isotope-Labeled Analogs

The development of robust and accurate analytical methodologies for this compound relies heavily on the availability of high-purity reference standards and stable isotope-labeled internal standards. bebpa.orgresearchgate.net These materials are essential for method validation, calibration, and ensuring the accuracy and reproducibility of quantification in research and clinical settings.

Reference Standards

A reference standard is a highly characterized and purified material used as a measurement base. In the context of posaconazole metabolite analysis, the reference standard for this compound serves several critical functions:

Qualitative Identification: It provides a definitive retention time and mass spectral fingerprint to confirm the identity of the metabolite in biological samples.

Quantitative Calibration: It is used to prepare calibration curves against which the concentration of the metabolite in unknown samples is determined.

Method Validation: It is crucial for assessing method performance characteristics such as accuracy, precision, linearity, and specificity.

Certified reference materials for this compound are available from specialized chemical suppliers, facilitating the standardization of analytical methods across different laboratories. caymanchem.comtlcstandards.com

Table 1: Properties of this compound Reference Standard

Property Value
Compound Name This compound
Alternate Name Posaconazole D-Glucuronide
Molecular Formula C₄₃H₅₀F₂N₈O₁₀
Molecular Weight 876.9 g/mol

Data sourced from commercial suppliers of chemical reference standards. caymanchem.comtlcstandards.com

Isotope-Labeled Analogs

Stable isotope-labeled (SIL) analogs are considered the gold standard for internal standards in quantitative mass spectrometry. An SIL analog of this compound would be a molecule where one or more atoms (e.g., Carbon, Hydrogen) are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H or D).

The utility of SIL internal standards stems from their properties:

They are chemically identical to the analyte of interest, meaning they co-elute chromatographically and exhibit the same ionization efficiency and fragmentation behavior in the mass spectrometer.

They have a different mass-to-charge ratio (m/z) due to the heavier isotopes, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

This near-ideal behavior allows the SIL internal standard to accurately correct for variations in sample preparation (e.g., extraction efficiency), chromatographic performance, and instrument response, thereby significantly improving the precision and accuracy of quantification. researchgate.net While the synthesis of SIL glucuronide metabolites can be complex, their use as internal standards is a common practice in drug metabolism studies to ensure the highest quality analytical data. researchgate.net The development of a dedicated SIL analog for this compound would represent a significant advancement for its precise and reliable quantification.

Disposition and Excretion Mechanisms of Posaconazole N β D Glucuronide in Preclinical Models

Biliary Excretion Pathways

Biliary excretion is a major elimination pathway for posaconazole (B62084) and its metabolites. asm.orgresearchgate.net Following administration, a significant portion of posaconazole is excreted unchanged in the feces, suggesting extensive biliary secretion. researchgate.netnih.gov The glucuronide conjugates of posaconazole, formed mainly in the liver via UDP-glucuronosyltransferase (UGT) enzymes, are also directed towards biliary excretion. researchgate.netnih.gov This process allows for the elimination of the more water-soluble metabolite from the body. The excretion into bile can lead to enterohepatic recycling, where the glucuronide conjugate is hydrolyzed back to the parent compound by intestinal bacteria and subsequently reabsorbed. nih.gov

Role of Efflux Transporters (e.g., P-glycoprotein, MRPs) in Metabolite Disposition

Efflux transporters play a pivotal role in the disposition of Posaconazole N-β-D-Glucuronide. These transport proteins, located on the cell membranes of various tissues, actively pump substrates out of cells. P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) are key efflux transporters involved in this process. nih.govnih.gov

Posaconazole itself is a substrate for P-glycoprotein, which contributes to its biliary and intestinal secretion. researchgate.net The glucuronide and sulfate (B86663) conjugates of drugs, being generally more water-soluble, have limited cell membrane permeability and rely on transport proteins for their distribution and excretion. nih.govnih.gov Efflux transporters like MRPs and Breast Cancer Resistance Protein (BCRP) are responsible for moving these conjugates into the bile, urine, and the intestinal lumen for elimination. nih.govnih.gov In vitro studies have demonstrated that posaconazole inhibits P-gp and BCRP, which could potentially lead to drug-drug interactions. nih.gov The interplay between these transporters and the glucuronidation process governs the intracellular and, consequently, the systemic exposure to both the parent drug and its metabolites. researchgate.net

Table 1: Key Efflux Transporters in this compound Disposition

Transporter Abbreviation Location Role in Disposition
P-glycoprotein P-gp Intestine, Liver, Kidney, Blood-Brain Barrier Efflux of parent posaconazole and potentially its metabolites, contributing to biliary and intestinal secretion. researchgate.netnih.gov
Multidrug Resistance-Associated Proteins MRPs Liver, Kidney, Intestine Mediate the expulsion of glucuronide conjugates into bile and urine. nih.govnih.gov
Breast Cancer Resistance Protein BCRP Liver, Intestine, Blood-Brain Barrier Efflux of posaconazole and its conjugates from cells. nih.gov

Preclinical Studies on Tissue Distribution and Metabolic Fate of Glucuronide Conjugates

Preclinical data on the specific tissue distribution of this compound is limited. However, studies on the parent compound, posaconazole, show that it distributes extensively into tissues, achieving higher concentrations in the liver, kidney, heart, and lung compared to plasma. nih.gov This extensive tissue distribution suggests that the formation of glucuronide conjugates likely occurs in tissues with high metabolic activity, such as the liver.

The metabolic fate of these conjugates is primarily excretion. Once formed, this compound and other glucuronidated metabolites are transported out of the cells and eliminated from the body via the biliary and renal pathways as previously described. The conversion to a glucuronide conjugate represents a detoxification and elimination pathway for the parent compound.

Table 2: Summary of Disposition and Excretion of this compound

Parameter Finding in Preclinical Models
Primary Route of Elimination Biliary Excretion asm.orgresearchgate.net
Secondary Route of Elimination Renal Excretion nih.govresearchgate.net
Major Metabolites in Urine Monoglucuronide and diglucuronide conjugates of posaconazole nih.govresearchgate.net
Key Efflux Transporters P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), Breast Cancer Resistance Protein (BCRP) researchgate.netnih.govnih.govnih.gov
Tissue Distribution of Parent Drug High concentrations in liver, kidney, heart, and lung nih.gov

Comparative Metabolic Studies and Species Differences in Glucuronidation

Interspecies Variations in Posaconazole (B62084) Glucuronidation

The biotransformation of posaconazole is primarily a phase II metabolic process, with glucuronidation being the principal pathway. However, the extent and rate of this process differ significantly across various species.

In humans, the formation of Posaconazole N-β-D-Glucuronide is almost exclusively catalyzed by the UGT1A4 isoform of the UDP-glucuronosyltransferase enzyme. Studies have shown that among a panel of recombinant human UGT enzymes, only UGT1A4 exhibits significant catalytic activity towards posaconazole. This specificity is a critical determinant of the drug's metabolic profile in humans.

Significant differences in UGT enzyme expression and activity exist between humans and various animal species commonly used in preclinical studies. A crucial finding is that rodents, such as rats and mice, lack a direct homolog of the human UGT1A4 gene. This genetic divergence results in a diminished or absent capacity for N-glucuronidation of compounds primarily metabolized by UGT1A4, such as posaconazole. Consequently, preclinical studies in rodents may not accurately reflect the metabolic fate of posaconazole in humans, potentially leading to misleading pharmacokinetic data.

While specific quantitative data on posaconazole glucuronidation in dogs and monkeys is not extensively detailed in publicly available literature, general studies on interspecies differences in glucuronidation suggest that monkeys, particularly rhesus monkeys, often exhibit metabolic pathways more comparable to humans for certain UGT substrates. However, even in non-human primates, differences in the expression levels and substrate specificity of UGT isoforms can lead to variations in metabolic profiles. Dogs also present a unique metabolic landscape that can differ from both humans and rodents. The selection of an appropriate animal model is therefore a critical consideration in the nonclinical development of drugs like posaconazole.

SpeciesPrimary UGT Enzyme for Posaconazole GlucuronidationNotes
HumanUGT1A4Major metabolic pathway for posaconazole clearance.
Rodents (e.g., Rat, Mouse)Lacks UGT1A4 homologLimited to no N-glucuronidation of posaconazole, making them poor models for its metabolism.
DogUndeterminedMetabolic profile can significantly differ from humans.
Monkey (Non-human primate)UndeterminedOften considered a more predictive model for human metabolism than rodents, but species-specific differences in UGT expression exist.

The pronounced species differences in posaconazole glucuronidation have significant implications for the selection of animal models in preclinical research. The inadequacy of rodent models to predict the human metabolism of posaconazole underscores the importance of choosing species with UGT enzyme profiles that more closely resemble that of humans.

For drugs predominantly cleared via UGT1A4-mediated glucuronidation, non-human primates may offer a more predictive model of human pharmacokinetics. However, a thorough in vitro characterization of the metabolic pathways in liver microsomes from various species, including humans, dogs, and monkeys, is essential before initiating extensive in vivo studies. This preliminary assessment can help in selecting the most appropriate species, thereby improving the translation of preclinical data to clinical outcomes and avoiding potentially misleading results from species with divergent metabolic pathways. The use of humanized animal models, such as mice with a "humanized" liver expressing human UGT enzymes, represents a potential strategy to overcome these interspecies differences.

Comparative Analysis of Posaconazole Glucuronide Formation with Other Azole Antifungals

The metabolic fate of posaconazole, with its reliance on glucuronidation, distinguishes it from several other clinically important azole antifungals. A comparative analysis reveals different primary metabolic routes, which in turn influence their pharmacokinetic profiles and potential for drug-drug interactions.

Unlike posaconazole, the metabolism of other triazoles like voriconazole (B182144) is predominantly mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. mdpi.com While voriconazole and its metabolites can undergo subsequent glucuronidation, with UGT1A4 being identified as one of the involved enzymes, this is a secondary metabolic step and not the primary clearance pathway. nih.govresearchgate.net This heavy reliance on CYP enzymes makes voriconazole susceptible to genetic polymorphisms in these enzymes and to drug-drug interactions with CYP inhibitors and inducers. mdpi.com

Similarly, isavuconazole is a substrate for CYP3A4 and CYP3A5. nih.gov While secondary metabolism via UGT has been noted, its clearance is significantly influenced by the activity of these CYP enzymes. nih.gov

In contrast, posaconazole is not a significant substrate for CYP enzymes, and its metabolism is primarily dependent on UGT1A4. nih.govresearchgate.net This results in a different drug-drug interaction profile compared to other azoles. While posaconazole is an inhibitor of CYP3A4, its own clearance is less likely to be affected by co-administered CYP inhibitors or inducers. However, inducers of UGT enzymes could potentially increase the clearance of posaconazole. nih.gov

Azole AntifungalPrimary Metabolic PathwayInvolvement of Glucuronidation
PosaconazoleGlucuronidation (UGT1A4) nih.govresearchgate.netMajor clearance pathway. nih.govresearchgate.net
VoriconazoleCYP450 Oxidation (CYP2C19, CYP3A4) mdpi.comSecondary metabolism of parent drug and metabolites (UGT1A4 involved). nih.govresearchgate.net
IsavuconazoleCYP450 Oxidation (CYP3A4, CYP3A5) nih.govSecondary metabolic pathway. nih.gov

This comparative analysis highlights the unique position of posaconazole within the azole class, where the formation of this compound is the rate-limiting step in its elimination. This distinction is crucial for understanding its pharmacokinetic variability and for predicting its behavior when co-administered with other medications.

Research Applications and Future Directions for Posaconazole N β D Glucuronide Studies

Mechanistic Investigations into Drug-Drug Interactions at the Glucuronidation Level

The formation of Posaconazole (B62084) N-β-D-Glucuronide is a significant pathway in the metabolism of posaconazole, primarily mediated by the UDP-glucuronosyltransferase (UGT) 1A4 enzyme. nih.govresearchgate.netnih.gov This metabolic route is a key area of investigation for understanding and predicting drug-drug interactions (DDIs). Co-administration of drugs that are inducers of UGT enzymes can lead to a significant increase in the clearance of posaconazole, thereby reducing its systemic exposure and potentially compromising its antifungal efficacy.

Research has demonstrated that potent inducers of UGT enzymes, such as phenytoin and rifabutin, can substantially decrease posaconazole concentrations. For instance, co-administration with phenytoin has been associated with a reduction in the posaconazole area under the concentration-time curve of approximately 50%. nih.gov This interaction is attributed to the induction of UGT1A4, which accelerates the glucuronidation of posaconazole.

Mechanistic studies often utilize in vitro systems, such as human liver microsomes and cDNA-expressed recombinant human UGT enzymes, to identify the specific enzymes responsible for a drug's metabolism and to investigate potential interactions. nih.govresearchgate.net In the case of posaconazole, screening of various recombinant UGT enzymes confirmed that UGT1A4 is the primary enzyme responsible for the formation of its glucuronide metabolite. nih.govresearchgate.net Further in vitro studies have shown that the formation of Posaconazole N-β-D-Glucuronide in human liver microsomes can be inhibited by known inhibitors of UGT1A4, such as bilirubin (B190676). nih.govresearchgate.net

A high correlation has been observed between the rate of posaconazole glucuronidation and the glucuronidation of trifluoperazine (B1681574), a known UGT1A4 substrate, across different human liver microsomal samples. nih.govresearchgate.net This provides further evidence for the central role of UGT1A4 in posaconazole metabolism. Understanding the genetic polymorphisms of UGT1A4 is another critical aspect of these investigations, as variations in the gene can lead to inter-individual differences in posaconazole metabolism and susceptibility to DDIs. nih.gov For example, the UGT1A4*3 polymorphism has been associated with lower plasma concentrations of posaconazole. nih.gov

Future research in this area will likely focus on developing more predictive models to quantify the impact of various UGT inducers and inhibitors on posaconazole exposure. These investigations are crucial for providing guidance on dose adjustments when posaconazole is co-administered with other medications, ultimately ensuring optimal therapeutic outcomes.

Development of In Vitro Models for Predicting Metabolite Disposition

Human Liver Microsomes (HLMs) are a fundamental in vitro tool for studying phase II metabolism, including glucuronidation. nih.govresearchgate.netresearchgate.netdrugbank.com HLMs contain a rich complement of UGT enzymes, including UGT1A4, the primary enzyme responsible for posaconazole glucuronidation. nih.govresearchgate.netnih.gov Incubating posaconazole with HLMs in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) allows researchers to measure the rate of this compound formation. nih.govresearchgate.net These data can be used to estimate the intrinsic clearance of posaconazole via this pathway. However, a phenomenon known as "latency" can affect the accuracy of in vitro glucuronidation assays using microsomes. researchgate.netaalto.fi The active site of UGTs is located within the lumen of the endoplasmic reticulum, which can limit substrate and cofactor access. researchgate.net To overcome this, detergents or pore-forming agents like alamethicin are often included in the incubation to disrupt the microsomal membrane and reveal the full catalytic activity of the UGT enzymes. aalto.firsc.org

Recombinant Human UGT Enzymes offer a more specific approach to studying glucuronidation. nih.govhyphadiscovery.com By expressing individual UGT isoforms in cell lines, researchers can pinpoint which specific enzyme is responsible for the metabolism of a drug. Studies using a panel of recombinant UGTs have definitively identified UGT1A4 as the key enzyme in the formation of this compound. nih.govresearchgate.net This information is invaluable for predicting the potential for DDIs with drugs that are specific inhibitors or inducers of UGT1A4.

Primary Hepatocytes are considered a more comprehensive in vitro model as they contain the full complement of metabolic enzymes and transporter proteins present in the liver. rsc.orgnih.gov This allows for the simultaneous investigation of metabolism and the transport of the parent drug and its metabolites. The disposition of glucuronide metabolites is not solely dependent on their formation but also on their transport out of the hepatocyte by efflux transporters. nih.govnih.gov Using hepatocytes can provide a more accurate prediction of in vivo hepatic clearance by accounting for both metabolic and transport processes.

Future directions in this area involve the development of more sophisticated in vitro models, such as microfluidic devices with immobilized enzymes or 3D cell cultures, to better mimic the in vivo environment of the liver. aalto.fi Additionally, physiologically-based pharmacokinetic (PBPK) modeling is increasingly being used to integrate in vitro data with physiological parameters to predict the in vivo disposition of drugs and their metabolites, including this compound. nih.govnih.gov

Advances in Chemical Synthesis Strategies for Metabolite Analogs

The availability of pure this compound and its analogs is essential for various research applications, including their use as analytical standards for metabolite identification and quantification, and for conducting in vitro and in vivo studies to assess their pharmacological and toxicological properties. The chemical synthesis of glucuronide metabolites can be challenging due to the structural complexity and chemical stability of these compounds. rsc.org

General strategies for the synthesis of N-glucuronides often involve the coupling of a suitably protected glucuronic acid donor with the amine-containing aglycone. nih.gov Common glucuronic acid donors include acyl-protected glucuronate derivatives. rsc.org The synthesis typically requires multiple protection and deprotection steps to achieve the desired product with the correct stereochemistry. rsc.org

Chemo-enzymatic synthesis represents a promising alternative to purely chemical methods. acs.org This approach utilizes enzymes to catalyze specific steps in the synthetic pathway, which can offer advantages in terms of stereoselectivity and milder reaction conditions. For instance, enzymes can be used for the selective deprotection of acetyl groups in the glucuronic acid moiety. acs.org

Microbial biotransformation is another valuable tool for the synthesis of drug metabolites, including glucuronides. hyphadiscovery.comhyphadiscovery.com This technique involves the use of microorganisms that express the necessary enzymes to carry out the desired metabolic conversion. Screening different microbial strains can identify those capable of producing the target glucuronide in scalable quantities. hyphadiscovery.com This approach can be particularly useful for producing glucuronides that are difficult to synthesize chemically.

For the synthesis of this compound analogs, these strategies could be employed. A potential synthetic route would involve the coupling of posaconazole with a protected glucuronic acid derivative, followed by deprotection. The choice of protecting groups for the glucuronic acid moiety and the coupling conditions would be critical to ensure the formation of the desired β-anomer.

Exploration of Novel Analytical Techniques for Enhanced Metabolite Detection and Characterization

The accurate detection and characterization of this compound in biological matrices are crucial for pharmacokinetic studies and therapeutic drug monitoring. A variety of advanced analytical techniques are employed for this purpose, with ongoing research focused on improving sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of posaconazole and its metabolites in biological samples. nih.govuni-muenchen.deeurofins-viracor.comnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS methods can be developed to be highly specific for this compound, allowing for its accurate measurement even in complex matrices like plasma or urine. nih.govuni-muenchen.de However, a potential challenge with the analysis of glucuronide metabolites by LC-MS/MS is in-source fragmentation. nih.govuni-muenchen.de This phenomenon occurs when the labile glucuronide conjugate breaks down within the ion source of the mass spectrometer, leading to the detection of the parent drug and potentially causing an overestimation of the parent drug's concentration if not properly addressed through chromatographic separation or optimization of mass spectrometry conditions. nih.govuni-muenchen.de

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap-based mass spectrometry, offers advantages for the characterization of unknown metabolites. worldpharmatoday.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite and aid in its structural elucidation. worldpharmatoday.com This is particularly useful in drug metabolism studies where the identification of novel or unexpected metabolites is a key objective.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural characterization of metabolites. technologynetworks.comnih.govnih.govpharmascigroup.us While less sensitive than mass spectrometry, NMR provides detailed information about the chemical structure of a molecule, including the stereochemistry of the glycosidic bond in a glucuronide conjugate. technologynetworks.comnih.gov The use of cryoprobe NMR technology can enhance sensitivity, allowing for the structural elucidation of metabolites from relatively small amounts of isolated material. hyphadiscovery.com

Future directions in the analytical field include the development of more sensitive and robust LC-MS/MS methods with reduced susceptibility to matrix effects and in-source fragmentation. The increasing use of HRMS in metabolomics studies will likely lead to a more comprehensive understanding of the metabolic profile of posaconazole. nih.govresearchgate.netazolifesciences.comnih.gov Furthermore, the integration of different analytical platforms, such as coupling supercritical fluid chromatography with mass spectrometry, may offer new possibilities for the separation and analysis of drug metabolites. The development of novel sample preparation techniques to selectively enrich for glucuronide conjugates could also improve the sensitivity and accuracy of their detection.

ParameterValueSource
Primary Metabolizing Enzyme UGT1A4 nih.govresearchgate.netnih.gov
Effect of UGT Inducers (e.g., Phenytoin) ~50% reduction in posaconazole AUC nih.gov
In Vitro Model for Formation Study Human Liver Microsomes, Recombinant UGT1A4 nih.govresearchgate.netresearchgate.netdrugbank.com
Key Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govuni-muenchen.deeurofins-viracor.comnih.gov
Challenge in LC-MS/MS Analysis In-source fragmentation nih.govuni-muenchen.de
Technique for Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy technologynetworks.comnih.govnih.govpharmascigroup.us

Q & A

Basic Research Questions

Q. What methodologies are employed to synthesize and structurally characterize Posaconazole N-β-D-Glucuronide?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes, followed by purification via preparative HPLC. Structural confirmation is achieved using nuclear magnetic resonance (NMR) spectroscopy, focusing on shifts in the parent compound’s proton and carbon signals (e.g., C-7 substitution patterns observed in kaempferol glucuronides) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is used to verify molecular weight and fragmentation patterns .

Q. Which analytical techniques are optimal for quantifying this compound in plasma or urine?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) or fluorescence detection is suitable for high-throughput quantification. For enhanced sensitivity, LC-MS/MS in multiple reaction monitoring (MRM) mode is preferred, using deuterated internal standards (e.g., Rac-Cotinine-d3 N-β-D-Glucuronide) to correct for matrix effects . Calibration curves should span 3–4 orders of magnitude, with quality controls at low, mid, and high concentrations to ensure accuracy .

Q. How does glucuronidation affect Posaconazole’s solubility and excretion kinetics?

  • Methodological Answer : Glucuronidation increases hydrophilicity via the addition of glucuronic acid, enhancing renal excretion. Comparative studies between Posaconazole and its glucuronide should measure partition coefficients (log P) using shake-flask methods or computational tools (e.g., Crippen’s fragmentation) to predict solubility changes . In vivo pharmacokinetic studies in rodent models can quantify clearance rates and biliary excretion profiles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported this compound concentrations across laboratories?

  • Methodological Answer : Standardize protocols using certified reference materials (e.g., Mycophenolic Acid Acyl-β-D-Glucuronide as a procedural control) and inter-laboratory validation studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design, ensuring consistency in sample preparation (e.g., solid-phase extraction vs. protein precipitation) and instrument calibration . Data normalization to creatinine or specific gravity may reduce urinary matrix variability .

Q. What in vitro models best predict the metabolic stability of this compound in human populations?

  • Methodological Answer : Use pooled human hepatocytes or UGT isoform-specific assays (e.g., UGT1A4, UGT2B7) to evaluate enzymatic kinetics (Km, Vmax). Incubate the glucuronide with β-glucuronidase to assess susceptibility to hydrolysis, mimicking gut microbiota activity. Compare results across demographic subgroups (e.g., age, ethnicity) to identify polymorphism-driven variability .

Q. What strategies mitigate ion suppression effects in LC-MS/MS quantification of this compound?

  • Methodological Answer : Optimize sample cleanup using hydrophilic interaction liquid chromatography (HILIC) or dilute-and-shoot protocols with post-column infusion of deuterated analogs. Employ matrix-matched calibration standards and internal standards (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) to correct for signal suppression/enhancement. Validate methods using guidelines from the International Council for Harmonisation (ICH) .

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict tissue distribution of this compound?

  • Methodological Answer : Integrate in vitro permeability data (e.g., Caco-2 assays) and tissue-to-plasma partition coefficients into PBPK software (e.g., GastroPlus, Simcyp). Validate models against clinical data from phase I trials, focusing on renal/hepatic impairment subgroups. Sensitivity analyses can identify critical parameters (e.g., UGT activity, glomerular filtration rate) affecting exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.